![molecular formula C7H11NO3 B13510044 Hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13510044.png)
Hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a furan and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of tert-butoxycarbonyl (Boc) protecting groups to facilitate the cyclization process. The reaction conditions often include the use of strong acids or bases to promote the formation of the fused ring system .
Industrial Production Methods
Industrial production of hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid can be compared with other similar compounds, such as:
Hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid: This compound has a similar fused ring system but differs in the position of the carboxylic acid group.
Hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid: Another related compound with a different ring fusion pattern.
The uniqueness of hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2,3,4,5,6,6a-hexahydrofuro[2,3-c]pyrrole-3a-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-6(10)7-1-2-11-5(7)3-8-4-7/h5,8H,1-4H2,(H,9,10) |
InChI Key |
LKIDEIDZBYIDNU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1(CNC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


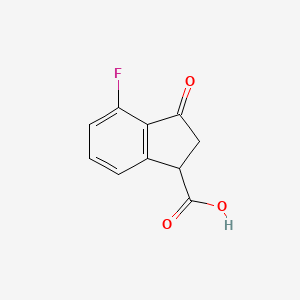
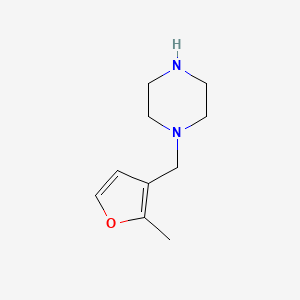
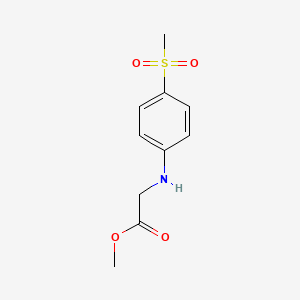
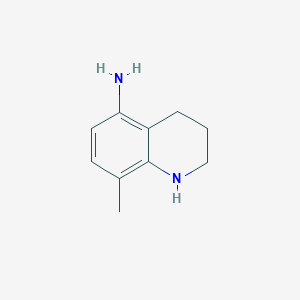
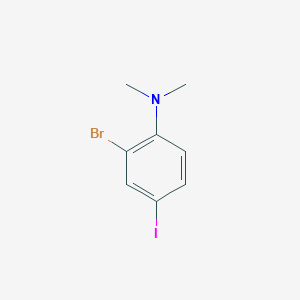
![1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol](/img/structure/B13510012.png)
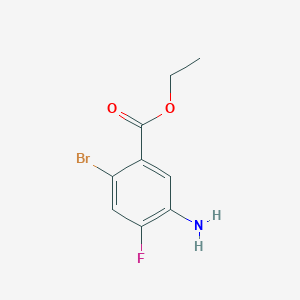
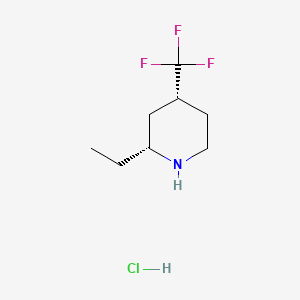
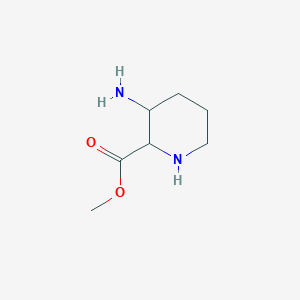
![Ethyl 2-[(3-methylphenyl)methylamino]acetate](/img/structure/B13510033.png)
![Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride](/img/structure/B13510039.png)
![(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13510040.png)
![tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate, Mixture of diastereomers](/img/structure/B13510042.png)

